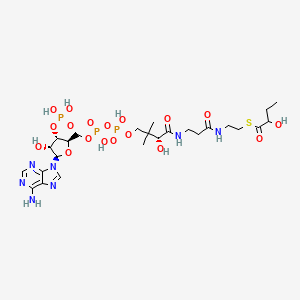
2-hydroxybutanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybutanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybutanoic acid. It is a hydroxy fatty acyl-CoA and a short-chain fatty acyl-CoA. It derives from a 2-hydroxybutyric acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Role in Metabolic Pathways
2-Hydroxybutanoyl-CoA is an intermediate in various biochemical pathways, including the metabolism of certain amino acids and fatty acids. It plays a crucial role in the synthesis of 3-hydroxybutyrate, a compound with applications in bioplastics and biofuels.
1.1. Synthesis of 3-Hydroxybutyrate
Research has shown that this compound can be converted into 3-hydroxybutyrate through enzymatic reactions involving specific dehydrogenases. This conversion is vital for producing poly(3-hydroxybutyrate), a biodegradable plastic.
Table 1: Enzymatic Pathways Involving this compound
| Enzyme | Reaction | Source Organism |
|---|---|---|
| 3-Hydroxybutyryl-CoA Dehydrogenase | Converts this compound to 3-hydroxybutyrate | Cupriavidus necator |
| Acetoacetyl-CoA Thiolase | Converts acetoacetyl-CoA to butyryl-CoA | Various bacteria |
Applications in Biotechnology
The compound's utility extends into biotechnology, particularly in the fields of metabolic engineering and synthetic biology.
2.1. Bioplastics Production
The ability to produce 3-hydroxybutyrate from renewable resources via this compound has led to increased interest in bioplastics. The engineered pathways allow for more efficient production processes.
- Case Study: In a study involving Escherichia coli, researchers successfully expressed enzymes that convert acetyl-CoA into 3-hydroxybutyrate, utilizing this compound as an intermediate. This process resulted in a yield improvement of over 50% compared to traditional methods .
2.2. Carbon Fixation Pathways
Recent advancements have demonstrated that engineered pathways incorporating this compound can facilitate carbon fixation from CO2, enhancing the sustainability of biotechnological processes.
- Research Insight: A novel pathway was developed that links acetyl-CoA to pyruvate while fixing CO2, utilizing the activity of a coenzyme B12-dependent mutase that acts on compounds like this compound .
Clinical Implications
While primarily studied for its biochemical applications, there are clinical implications related to deficiencies in enzymes associated with the metabolism of compounds like this compound.
3.1. Metabolic Disorders
Deficiencies in enzymes that metabolize related compounds can lead to metabolic disorders, highlighting the importance of understanding these pathways for clinical diagnostics and treatment.
- Case Report: A clinical case involving a deficiency in 2-methyl-3-hydroxybutyryl-CoA dehydrogenase illustrated the metabolic challenges faced by patients, emphasizing the need for early diagnosis and potential therapeutic interventions .
4.1. Enhanced Production Techniques
Ongoing research aims to optimize microbial strains for higher yields of bioproducts derived from this compound through genetic modifications and improved fermentation techniques.
4.2. Expanding Metabolic Engineering
As synthetic biology evolves, the integration of pathways involving this compound into broader metabolic networks will likely lead to innovative solutions for carbon utilization and waste reduction.
Propiedades
Fórmula molecular |
C25H42N7O18P3S |
|---|---|
Peso molecular |
853.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybutanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1 |
Clave InChI |
AIYBLGFBHQLGMH-MIZDRFBCSA-N |
SMILES isomérico |
CCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Sinónimos |
2-hydroxybutyryl-CoA 2-hydroxybutyryl-coenzyme A coenzyme A, 2-hydroxybutyryl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















